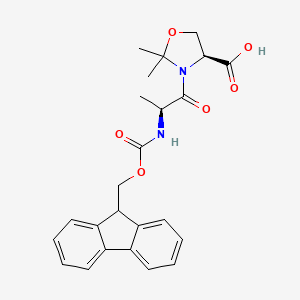

Fmoc-Ala-Ser(yMe,Mepro)-OH

描述

Contextualization of Modified Amino Acid Building Blocks in Peptide Science

Amino acids are the fundamental units of peptides and proteins. nih.gov While there are 20 canonical amino acids encoded by the genetic code, a vast world of non-canonical amino acids (ncAAs) exists, which includes those generated by post-translational modifications or found as free metabolites. nih.gov These modified amino acids are crucial building blocks for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.govchemimpex.com

The incorporation of modified amino acids can significantly alter a peptide's properties. nih.gov Modifications to the amino acid side chain or the peptide backbone can stabilize a specific conformation or generate a new one. nih.gov This is particularly important for developing peptide-based therapeutics, as it can lead to enhanced activity, increased metabolic stability, and improved bioavailability. nih.govchemimpex.com For instance, the use of modified amino acids is a key strategy in designing enzyme inhibitors, receptor agonists, and antimicrobial peptides. mendelchemicals.com The synthesis of peptides containing these non-standard residues allows for a more detailed analysis of a protein domain's function at the level of individual amino acids. researchgate.net

Overview of Fmoc-Ala-Ser(ψMe,Mepro)-OH as a Specialized Dipeptide Derivative

Fmoc-Ala-Ser(ψMe,Mepro)-OH is a highly specialized dipeptide derivative used extensively in peptide chemistry. mendelchemicals.com It is composed of two amino acid residues, L-alanine and a modified L-serine. mendelchemicals.com The key features of this compound are the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the pseudoproline (ψMe,Mepro) modification on the serine residue. mendelchemicals.commendelchemicals.com

The Fmoc group is a temporary protecting group essential for solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. chemimpex.commendelchemicals.com It shields the N-terminal amine of the alanine (B10760859) residue during the coupling of subsequent amino acids and can be removed under basic conditions.

The most significant feature of this compound is the ψMe,Mepro modification. This involves the serine's side chain hydroxyl group and its backbone amide nitrogen being incorporated into a dimethyloxazolidine ring system. chempep.com This cyclic structure effectively makes the serine residue a "pseudoproline," mimicking the rigid, structure-disrupting nature of proline. chempep.com This modification introduces distinct stereochemical and conformational characteristics into the peptide chain. mendelchemicals.com

Table 1: Chemical and Physical Properties of Fmoc-Ala-Ser(ψMe,Mepro)-OH

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₄H₂₆N₂O₆ chemimpex.com |

| Molecular Weight | 438.48 g/mol chemimpex.comchemimpex.com |

| Appearance | White to beige powder |

| Key Functional Groups | Fmoc, Alanine, Oxazolidine (B1195125) Carboxylic Acid |

| Stereochemistry | (2S,4S) Configuration |

| CAS Number | 252554-78-2 chemimpex.commendelchemicals.com |

Table 2: Nomenclature for Fmoc-Ala-Ser(ψMe,Mepro)-OH

| Type | Name |

|---|---|

| Common Name | Fmoc-Ala-Ser(ψMe,Mepro)-OH |

| Synonym | Fmoc-Ala-Ser[Psi(Me,Me)Pro]-OH chemimpex.com |

| IUPAC Name | (4S)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-4-oxazolidinecarboxylic acid |

Significance in Modern Peptide Synthesis and Medicinal Chemistry Research

The primary significance of Fmoc-Ala-Ser(ψMe,Mepro)-OH lies in its ability to overcome major challenges in SPPS, particularly peptide aggregation. mendelchemicals.comchempep.com During the synthesis of long or complex peptides, especially those with sequences prone to forming stable secondary structures like β-sheets, the growing peptide chains can aggregate on the solid support. mendelchemicals.comresearchgate.net This aggregation can hinder subsequent coupling reactions, leading to incomplete synthesis and low yields of the desired peptide. mendelchemicals.comchempep.com

The introduction of a pseudoproline dipeptide like Fmoc-Ala-Ser(ψMe,Mepro)-OH disrupts the formation of these stable secondary structures. mendelchemicals.comchempep.com The proline-like kink introduced by the oxazolidine ring breaks the hydrogen bonding patterns that lead to β-sheet formation, thereby enhancing the solubility of the peptide chain and facilitating more efficient coupling. mendelchemicals.comsigmaaldrich.com This makes it an invaluable tool for synthesizing "difficult" peptide sequences. mendelchemicals.comcsic.es The serine residue is regenerated in its native form during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). chempep.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRGOZHWQFEGGB-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Design and Conformational Implications

The rational design of Fmoc-Ala-Ser(ψMe,Mepro)-OH incorporates two key features: the N-terminal Fmoc protecting group and the C-terminal pseudoproline-modified serine residue. This combination is instrumental in overcoming common challenges encountered during peptide synthesis. chempep.com

Elucidation of the Fmoc Protecting Group Strategy in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its unique chemical properties that allow for controlled, stepwise addition of amino acids. tcichemicals.com

The Fmoc group is a base-labile protecting group, meaning it can be removed under basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This characteristic is central to the concept of orthogonal protection . In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed independently under different chemical conditions. ub.edufiveable.me This allows for the selective deprotection of one functional group while others remain protected, a critical requirement for building complex molecules like peptides. ub.edufiveable.me

The Fmoc group's stability under acidic conditions makes it an ideal partner for acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which are often used to protect reactive amino acid side chains. tcichemicals.com This orthogonal pairing ensures that the N-terminal Fmoc group can be cleaved without affecting the side-chain protecting groups, and vice versa. iris-biotech.de

| Protecting Group | Cleavage Condition | Role in Peptide Synthesis |

| Fmoc | Base (e.g., Piperidine) | Temporary protection of the N-terminal α-amino group. wikipedia.orgamericanpeptidesociety.org |

| Boc/tBu | Acid (e.g., TFA) | "Permanent" protection of amino acid side chains. americanpeptidesociety.orgiris-biotech.de |

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. altabioscience.com The process involves building a peptide chain sequentially while it is anchored to a solid support (resin). iris-biotech.deiris-biotech.de The Fmoc strategy is particularly well-suited for SPPS due to several advantages: americanpeptidesociety.orgaltabioscience.com

Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal is gentle and minimizes side reactions, which is especially important for the synthesis of long and complex peptides. americanpeptidesociety.orgaltabioscience.com

Automation: The repetitive nature of SPPS cycles (deprotection, washing, coupling, washing) is easily automated. The strong UV absorbance of the fluorenyl group released during deprotection allows for real-time monitoring of the reaction progress. nih.gov

Compatibility: Fmoc chemistry is compatible with a wide range of amino acid derivatives and solvents used in SPPS.

The Fmoc group's role is to temporarily block the N-terminal amine of the incoming amino acid, preventing it from reacting with itself during the coupling step. altabioscience.com Once the amino acid is coupled to the growing peptide chain on the resin, the Fmoc group is removed, exposing a new N-terminal amine ready for the next coupling cycle. iris-biotech.de This iterative process is repeated until the desired peptide sequence is assembled. iris-biotech.de

The ψMe,Mepro Pseudoproline Modification: Chemical Rationale and Conformational Features

The second key structural element of Fmoc-Ala-Ser(ψMe,Mepro)-OH is the pseudoproline moiety, a modification of the serine residue. This innovation was developed to address significant challenges in SPPS, particularly the aggregation of growing peptide chains. chempep.comwikipedia.org

The ψMe,Mepro modification involves the reaction of the serine side-chain hydroxyl group and the backbone amide nitrogen with a ketone or aldehyde (commonly acetone) to form a five-membered dimethyloxazolidine ring. chempep.com This cyclic structure is a derivative of serine and is referred to as a pseudoproline because its ring structure mimics that of the amino acid proline. wikipedia.orgthieme-connect.de In Fmoc-Ala-Ser(ψMe,Mepro)-OH, this modification is applied to the serine residue of the dipeptide. mendelchemicals.com

| Property | Value/Description |

| Molecular Formula | C₂₄H₂₆N₂O₆ |

| Molecular Weight | 438.47 g/mol |

| Key Functional Groups | Fmoc, Alanine (B10760859), Oxazolidine (B1195125) Carboxylic Acid |

| Stereochemistry | (2S,4S) Configuration |

| CAS Number | 252554-78-2 |

The introduction of the oxazolidine ring has profound effects on the peptide's conformation. The five-membered ring structure restricts the conformational freedom of the peptide backbone, similar to a natural proline residue. chempep.comwikipedia.org This restriction induces a "kink" in the peptide chain by favoring a cis-amide bond conformation between the alanine and the modified serine, as opposed to the more common trans conformation. wikipedia.orgthieme-connect.de

This induced kink disrupts the formation of regular secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during SPPS. chempep.comresearchgate.net By preventing aggregation, the pseudoproline modification improves the solvation of the growing peptide chain, leading to more efficient coupling reactions and higher purity of the final product. chempep.comchempep.com

The bond between the alanine and the pseudoproline-modified serine is a type of pseudo-peptide bond. While it is an amide bond, its conformational properties are significantly altered by the adjacent oxazolidine ring. The introduction of this bond surrogate reduces the flexibility of the peptide backbone at that specific location. rsc.orgresearchgate.net

Conformational Effects on Peptide Secondary Structure Stability

The introduction of the pseudoproline moiety in Fmoc-Ala-Ser(ψMe,Mepro)-OH has profound effects on the local and global conformation of a growing peptide chain. This modification is a key tool for modulating the secondary structure, which is critical for the biological function of peptides.

The oxazolidine ring of the pseudoproline in Fmoc-Ala-Ser(ψMe,Mepro)-OH restricts the conformational freedom of the peptide backbone. chempep.com This restriction disrupts the regular hydrogen-bonding patterns that are necessary for the formation of stable β-sheet structures, a common cause of peptide aggregation during synthesis. chempep.comchempep.com By preventing this aggregation, the peptide chain remains better solvated and more accessible to reagents, leading to higher purity and yield. chempep.com

Furthermore, the pseudoproline moiety can act as a "turn inducer," favoring a kink or turn in the peptide backbone. chempep.comchempep.comucl.ac.uk This is due to its preference for a cis-amide bond conformation, similar to that induced by a natural proline residue. chempep.comiris-biotech.de This induced turn can be a critical element in the formation of β-turns, which are essential components of many biologically active peptides and proteins, often found on the surface of proteins where they participate in molecular recognition events. The ability to introduce a temporary, reversible kink allows for greater control over the folding of the peptide into its desired conformation. chempep.com

The temporary nature of the pseudoproline modification is a key feature. chempep.com The oxazolidine ring is labile to strong acid, such as the trifluoroacetic acid (TFA) used in the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). sigmaaldrich.comchempep.com This treatment regenerates the original serine residue, restoring the native peptide backbone. sigmaaldrich.comchempep.com This allows for the strategic use of the pseudoproline's conformational influence during synthesis, without permanently altering the final peptide sequence.

Table 1: Conformational Influence of Fmoc-Ala-Ser(ψMe,Mepro)-OH

| Structural Feature | Conformational Effect | Impact on Peptide Synthesis & Structure |

| Dimethyloxazolidine Ring | Restricts backbone flexibility | Disrupts β-sheet formation and aggregation. chempep.comchempep.com |

| Pseudoproline Moiety | Induces a temporary "kink" or turn | Favors a cis-amide bond conformation, promoting β-turn formation. chempep.comchempep.comiris-biotech.de |

| Acid-Labile Ring | Reversible modification | Allows for restoration of the native serine residue and peptide backbone upon final cleavage. sigmaaldrich.comchempep.com |

Comparative Analysis with Other Pseudoproline and Backbone Modifications

Fmoc-Ala-Ser(ψMe,Mepro)-OH belongs to a broader class of chemical tools used to manage peptide conformation during synthesis. A comparative analysis highlights its specific advantages and applications.

Pseudoproline dipeptides, in general, are recognized as highly effective for overcoming aggregation and improving peptide quality in Fmoc-SPPS. sigmaaldrich.com They are often introduced as dipeptides to circumvent the difficulty of acylating the sterically hindered nitrogen of the oxazolidine ring. sigmaaldrich.com While Fmoc-Ala-Ser(ψMe,Mepro)-OH is specific for the Ala-Ser sequence, other pseudoproline dipeptides are available for different amino acid pairs, such as those involving threonine or cysteine. ucl.ac.ukresearchgate.net Recent research has also explored the use of pseudoproline monomers, like Fmoc-Ser(ψMe,MePro)-OH, which can be coupled with various amino acids, offering greater flexibility in peptide design. iris-biotech.deacs.org

Other backbone modifications also aim to disrupt aggregation. For instance, N-methylation of backbone amides can prevent hydrogen bonding but is an irreversible modification. epfl.ch Backbone esterification, using α-hydroxy acids, also disrupts secondary structure but similarly results in a permanent change to the peptide backbone. epfl.ch In contrast, the reversibility of the pseudoproline modification in Fmoc-Ala-Ser(ψMe,Mepro)-OH is a significant advantage, allowing for the synthesis of the native peptide sequence. epfl.ch

Another strategy involves the use of O-acyl or S-acyl isopeptides, which introduce a temporary ester or thioester linkage in the backbone. epfl.ch These "switch peptides" can also disrupt aggregation and are reversible, but the chemical conditions for the O→N or S→N acyl migration to restore the native amide bond can be a consideration. epfl.ch

Table 2: Comparison of Backbone Modification Strategies

| Modification Strategy | Key Feature | Reversibility | Impact on Final Peptide |

| Fmoc-Ala-Ser(ψMe,Mepro)-OH | Introduces a temporary oxazolidine ring. sigmaaldrich.com | Yes, with acid treatment. sigmaaldrich.comchempep.com | Native peptide sequence is restored. sigmaaldrich.com |

| Other Pseudoproline Dipeptides | Similar to above, for different amino acid pairs. ucl.ac.ukresearchgate.net | Yes, with acid treatment. | Native peptide sequence is restored. |

| Pseudoproline Monomers | Allows for more flexible introduction of pseudoprolines. iris-biotech.deacs.org | Yes, with acid treatment. | Native peptide sequence is restored. |

| N-Methylation | Permanent modification of the backbone amide. epfl.ch | No. epfl.ch | Results in a permanently modified peptide. epfl.ch |

| Backbone Esterification | Permanent introduction of an ester bond in the backbone. epfl.ch | No. epfl.ch | Results in a permanently modified peptide. epfl.ch |

| O/S-Acyl Isopeptides | Temporary ester/thioester linkage in the backbone. epfl.ch | Yes, via acyl migration. epfl.ch | Native peptide sequence is restored. epfl.ch |

Synthetic Methodologies and Incorporation Strategies

Synthesis of the Fmoc-Ala-Ser(ψMe,Mepro)-OH Building Block

The synthesis of Fmoc-Ala-Ser(ψMe,Mepro)-OH involves the creation of a pseudoproline moiety from a serine residue, which is then coupled with an Fmoc-protected alanine (B10760859). Pseudoprolines are derivatives of serine, threonine, or cysteine where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring. chempep.comwikipedia.org This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that lead to aggregation during peptide synthesis. peptide.comthieme-connect.de

Precursor Chemistry and Reaction Pathways

The formation of the pseudoproline ring system is a key step in the synthesis of Fmoc-Ala-Ser(ψMe,Mepro)-OH. Two primary strategies are employed for the preparation of pseudoproline dipeptides:

Direct Insertion (Post-Insertion): This is the more common and efficient method. It involves reacting a pre-formed dipeptide, such as Xaa-Ser, with a ketone or aldehyde. chempep.com In the case of Fmoc-Ala-Ser(ψMe,Mepro)-OH, the oxazolidine ring is formed from the serine residue. chempep.commendelchemicals.com This approach is favored for its high efficiency and compatibility with automated synthesis protocols. chempep.com

In Situ Acylation: This method involves the acylation of a pre-formed Ser-derived oxazolidine with an activated amino acid derivative, like an acid fluoride (B91410) or an N-carboxyanhydride (NCA). chempep.comthieme-connect.de However, this route can be less efficient due to the low nucleophilicity of the nitrogen atom within the pseudoproline ring, which can lead to poor coupling yields. chempep.comwikipedia.orgthieme-connect.de

For the synthesis of Fmoc-Ala-Ser(ψMe,Mepro)-OH, the alpha-amino group of alanine is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, typically introduced using Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester. The carboxylic acid of the serine residue remains unprotected in the final dipeptide building block to allow for subsequent coupling reactions in SPPS. The serine side chain's hydroxyl group is incorporated into the oxazolidine ring structure.

Advanced Synthetic Routes for Modified Dipeptides

Research has focused on optimizing the synthesis of pseudoproline dipeptides to improve yields and accessibility. One reported method for preparing serine and threonine derived oxazolidines involves reacting the side-chain unprotected dipeptide with dimethoxypropane. researchgate.net A mild method for the preparation of Fmoc-protected pseudoproline dipeptides involves optimizing saponification conditions with a calcium additive to protect other base-sensitive functionalities and improve the yield of the free acid. researchgate.net

Furthermore, studies have explored the synthesis and application of Fmoc-protected pseudoprolines as individual amino acids rather than dipeptides. sci-hub.se This approach could circumvent the need for a large library of pre-formed dipeptides. acs.org However, the coupling of subsequent amino acids to the sterically hindered pseudoproline can be challenging. wikipedia.orgthieme-connect.deacs.org

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-Ala-Ser(ψMe,Mepro)-OH is specifically designed for seamless integration into Fmoc-based SPPS protocols. mendelchemicals.comchempep.comchemimpex.com Its primary role is to act as a "structure-breaking" element to mitigate the aggregation of the growing peptide chain on the solid support. chempep.comsigmaaldrich.comsigmaaldrich.com This aggregation is a major cause of incomplete reactions, leading to deletion sequences and low purity of the final peptide product. chempep.com The pseudoproline moiety is stable under the standard basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step, regenerating the native serine residue. chempep.compeptide.comchempep.com

Optimization of Coupling Conditions for Fmoc-Ala-Ser(ψMe,Mepro)-OH

The incorporation of Fmoc-Ala-Ser(ψMe,Mepro)-OH into a peptide sequence is achieved using standard coupling reagents commonly employed in SPPS. chempep.commerckmillipore.com These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with additives such as OxymaPure, or uronium/aminium-based reagents like HATU. researchgate.netchempep.com

Recent studies have demonstrated that even the sterically hindered pseudoproline monomer, Fmoc-Ser(ψMe,Mepro)-OH, can be efficiently acylated using optimized coupling conditions. researchgate.netcsic.es For instance, a double coupling approach using DIC-OxymaPure and HATU-DIEA has been successfully employed. researchgate.netresearchgate.net Research has also shown that after a 1-hour coupling with a five-fold excess of Fmoc-Ala-OH, peptides containing Ser(ψMe,Mepro) were completely acylated using various activation methods, with the exception of BOP/DIPEA. sci-hub.se

| Coupling Reagent/System | Key Findings/Recommendations | Source |

|---|---|---|

| HBTU, DIC/HOBt | Standard reagents suitable for pseudoproline dipeptide incorporation. | chempep.com |

| DIC/OxymaPure and HATU/DIEA | Effective for coupling to hindered pseudoproline monomers, often in a double coupling strategy. | researchgate.netresearchgate.net |

| HATU/DIPEA, TFFH/DIPEA, DIC/HOAt | Showed complete acylation of Ser(ψMe,Mepro) with Fmoc-Ala-OH after 1 hour. | sci-hub.se |

| Microwave-assisted coupling | Can be considered to accelerate reactions, especially for long peptides. | chempep.com |

Strategies for Incorporating Sterically Hindered or Modified Residues

The use of pseudoproline dipeptides like Fmoc-Ala-Ser(ψMe,Mepro)-OH is a key strategy for incorporating residues at positions that are prone to causing aggregation. sigmaaldrich.comresearchgate.net The rationale for using a dipeptide is to bypass the difficult acylation of the sterically hindered nitrogen of the oxazolidine ring. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This also has the benefit of adding two residues in a single coupling step. sigmaaldrich.comsigmaaldrich.com

For optimal results, it is recommended to space pseudoproline residues about 5-6 amino acids apart within the peptide sequence. peptide.commerckmillipore.com This regular placement effectively disrupts the formation of undesirable secondary structures throughout the growing peptide chain. merckmillipore.com

Influence on Reaction Kinetics and Coupling Efficiency

The introduction of Fmoc-Ala-Ser(ψMe,Mepro)-OH has a profound positive impact on the kinetics and efficiency of coupling reactions during SPPS. merckmillipore.com By preventing peptide aggregation, the pseudoproline moiety ensures that the N-terminus of the growing peptide chain remains well-solvated and accessible to the incoming activated amino acid. chempep.comchempep.com This leads to more predictable and uniform reaction rates. merckmillipore.com

Studies have shown dramatic improvements in product yield, with some reports of a 10-fold increase for highly aggregated sequences after the insertion of a single pseudoproline. merckmillipore.com The enhanced coupling efficiency translates to a higher purity of the crude peptide product, which simplifies subsequent purification steps. peptide.commerckmillipore.com Research has also indicated that increasing the concentration of the incoming amino acid, such as Fmoc-Ala-OH, can increase the rate of the coupling reaction. researchgate.net

| Parameter | Observed Effect | Source |

|---|---|---|

| Peptide Aggregation | Significantly reduced due to disruption of β-sheet formation. | chempep.compeptide.comchempep.com |

| Coupling Efficiency | Enhanced, leading to higher purity and yield. | peptide.commerckmillipore.com |

| Reaction Kinetics | More predictable and uniform acylation and deprotection rates. | merckmillipore.com |

| Product Yield | Up to 10-fold increase reported for difficult sequences. | merckmillipore.com |

| Crude Product Purity | Increased, simplifying HPLC purification. | merckmillipore.com |

Techniques for Fmoc Deprotection and Peptide Cleavage

The successful synthesis of peptides utilizing Fmoc-Ala-Ser(yMe,Mepro)-OH hinges on the precise execution of deprotection and cleavage steps. These processes remove the temporary protecting groups and release the final peptide from its solid support.

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus is a critical step in the elongation of the peptide chain during SPPS. mdpi.com This deprotection is typically achieved through treatment with a secondary amine base. mdpi.com The most common reagent for this purpose is a solution of piperidine (B6355638) in a polar aprotic solvent, such as dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, where the basicity of the amine is crucial for the efficient removal of the Fmoc group, exposing a free amine on the peptide chain for the next coupling step. mdpi.com

While piperidine is standard, alternative bases such as piperazine (B1678402) have also been employed. d-nb.info Piperazine can be particularly useful in minimizing the formation of aspartimide, a common side reaction when aspartic acid is present in the peptide sequence. d-nb.info The choice of deprotection reagent and the reaction conditions, including concentration and time, are critical factors that can influence the purity and yield of the final peptide. mdpi.com

Once the peptide synthesis is complete, the final step is the cleavage of the peptide from the solid-phase resin and the simultaneous removal of any remaining side-chain protecting groups. This process is most commonly accomplished using a strong acid, with trifluoroacetic acid (TFA) being the predominant choice for Fmoc-based strategies. thermofisher.comresearchgate.net

The cleavage process is not merely an acid treatment; it involves a "cleavage cocktail" containing TFA mixed with various scavengers. thermofisher.com These scavengers are essential to quench reactive cationic species generated during the deprotection of side chains, which could otherwise lead to irreversible modification of the peptide. thermofisher.com The composition of the cleavage cocktail is dictated by the amino acid composition of the peptide. thermofisher.com For instance, peptides containing sensitive residues like tryptophan, methionine, or cysteine require specific scavengers to prevent side reactions. thermofisher.com The cleavage of the pseudoproline moiety itself occurs under these strong acidic conditions, restoring the native serine residue in the final peptide. d-nb.info

Table 1: Common Reagents in Fmoc Deprotection and Peptide Cleavage

| Step | Reagent/Cocktail | Purpose | Common Conditions |

|---|---|---|---|

| Fmoc Deprotection | 20-40% Piperidine in DMF | Removal of N-terminal Fmoc group | Room temperature, 1-20 minutes |

| Piperazine in DMF | Alternative for Fmoc deprotection, can reduce side reactions like aspartimide formation | Room temperature | |

| Peptide Cleavage & Global Deprotection | TFA / H₂O / TIS (95:2.5:2.5) | Cleavage from resin and removal of most side-chain protecting groups | Room temperature, 1-4 hours |

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMF: Dimethylformamide.

Analytical Methodologies for Purity and Identity Verification of Modified Peptides

Following synthesis and cleavage, a comprehensive analytical workflow is required to confirm the identity and assess the purity of the crude peptide product containing the modified serine residue.

Chromatographic Techniques for Crude Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing the purity of synthetic peptides. nih.govalmacgroup.com Specifically, Reversed-Phase HPLC (RP-HPLC) is the most widely used method due to its excellent resolving power for separating the desired peptide from a multitude of synthesis-related impurities. researchgate.netscispace.com

In RP-HPLC, the crude peptide mixture is introduced into a column packed with a nonpolar stationary phase (e.g., C8 or C18 alkyl chains). scispace.com The separation is achieved by eluting the peptides with a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like TFA. nih.govscispace.com Impurities, such as deletion sequences or peptides with incomplete deprotection, will have different retention times compared to the full-length target peptide, allowing for their detection and quantification. almacgroup.com The purity is generally assessed by integrating the peak area of the desired peptide relative to the total area of all peaks detected, usually by UV absorbance at 210-230 nm. almacgroup.com Other HPLC modes, such as ion-exchange chromatography (IEX), can also be employed as a complementary technique, separating peptides based on their net charge. nih.govscispace.com

Table 2: Typical Parameters for RP-HPLC Analysis of Crude Peptides

| Parameter | Description |

|---|---|

| Column | C18 or C8 bonded silica |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical columns |

| Detection | UV absorbance at 210-230 nm |

Spectroscopic and Mass Spectrometric Characterization of Modified Peptides

While chromatography assesses purity, mass spectrometry (MS) is indispensable for confirming the identity of the synthesized peptide by providing an accurate molecular weight. lew.ro Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common MS techniques used for peptide analysis. nih.gov

ESI-MS is often coupled directly with HPLC (LC-MS), allowing for the mass of each separated peak to be determined. almacgroup.comresearchgate.net This is exceptionally powerful for identifying impurities detected in the chromatogram. almacgroup.com MALDI-Time of Flight (TOF) MS is another high-throughput method that provides a rapid and accurate mass determination of the crude or purified peptide. nih.gov The observed molecular weight is compared to the calculated theoretical mass of the target peptide to confirm its identity. lew.ro Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, providing definitive structural confirmation by analyzing the fragmentation pattern of the molecular ion. lew.ro

In addition to mass spectrometry, other spectroscopic techniques can provide structural information. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups within the peptide structure.

Table 3: Analytical Techniques for Peptide Identity Verification

| Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Primary Identity Verification | Accurate molecular weight of the peptide and impurities. lew.ronih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation | Amino acid sequence through fragmentation analysis. lew.ro |

| Infrared (IR) Spectroscopy | Structural Confirmation | Presence of characteristic functional groups (e.g., amide bonds). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed Structural Analysis | Three-dimensional structure and conformation (typically for purified peptides). |

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Piperidine |

| Dimethylformamide (DMF) |

| Piperazine |

| Aspartic acid |

| Trifluoroacetic acid (TFA) |

| Tryptophan |

| Methionine |

| Cysteine |

| Triisopropylsilane (TIS) |

| Phenol |

| Thioanisole |

| 1,2-Ethanedithiol (EDT) |

| Arginine |

| Serine |

Enhancement of Peptide Synthesis Efficiency and Quality

The use of Fmoc-Ala-Ser(ψMe,MePro)-OH in solid-phase peptide synthesis (SPPS) has been shown to remarkably improve the efficiency and quality of the resulting peptides. This is primarily attributed to its ability to disrupt the formation of secondary structures during chain elongation, which is a major cause of synthetic difficulties.

Strategies for Overcoming Peptide Aggregation and Solubility Issues

A primary challenge in SPPS is the tendency of growing peptide chains to aggregate, leading to poor solvation and incomplete reactions. Fmoc-Ala-Ser(ψMe,MePro)-OH addresses this by introducing a "kink" into the peptide backbone. The oxazolidine ring of the pseudoproline moiety favors a cis-amide bond conformation, which disrupts the interchain hydrogen bonding responsible for the formation of β-sheet structures, a common cause of aggregation. By preventing this aggregation, the peptide chain remains better solvated, allowing for improved access of reagents to the reactive sites. This solubilizing effect is not only beneficial during synthesis on the solid support but also facilitates the purification of the final peptide.

| Challenge in SPPS | Mechanism of Action of Fmoc-Ala-Ser(ψMe,MePro)-OH | Outcome |

| Inter-chain aggregation via β-sheet formation | Introduces a "kink" in the peptide backbone, favoring a cis-amide bond | Disruption of secondary structures, prevention of aggregation |

| Poor solvation of the growing peptide chain | The disrupted structure enhances interaction with synthesis solvents | Improved solvation and reagent accessibility |

| Solubility issues of the cleaved peptide | The presence of the pseudoproline moiety in peptide fragments increases their solubility | Easier purification and handling of the final product |

Improved Yields and Purity in the Synthesis of Complex Peptide Sequences

By mitigating aggregation and improving reaction kinetics, the incorporation of Fmoc-Ala-Ser(ψMe,MePro)-OH leads to significant improvements in the yield and purity of synthetic peptides. In the synthesis of "difficult sequences," which are prone to aggregation, the use of pseudoproline dipeptides can result in a more than 10-fold increase in product yield. For example, in the synthesis of a neuropeptide Y-related peptide, standard Fmoc SPPS resulted in a highly heterogeneous product, whereas the strategic incorporation of pseudoproline dipeptides, including an Ile-Ser(ψMe,MePro) unit, led to the desired product with a purity of 60-70%, which could be readily purified to >95%. This demonstrates the profound impact of these building blocks on the successful synthesis of complex peptides that would otherwise be challenging to obtain.

Facilitation of Long Peptide and Small Protein Synthesis

The synthesis of long peptides and small proteins is often hampered by cumulative aggregation issues that arise with increasing chain length. The strategic placement of pseudoproline dipeptides, such as Fmoc-Ala-Ser(ψMe,MePro)-OH, at regular intervals within the sequence has proven to be a highly effective strategy for synthesizing these larger molecules. This "preventive" insertion of structure-disrupting units maintains the solubility and reactivity of the growing peptide chain, enabling the synthesis of peptides that were previously inaccessible. For instance, a 95-residue peptide was synthesized in remarkable purity through the use of seven pseudoproline dipeptides.

Development of Advanced Peptide Architectures

Beyond improving the synthesis of linear peptides, Fmoc-Ala-Ser(ψMe,MePro)-OH is a valuable tool in the design and synthesis of more complex and structurally defined peptide architectures.

Design and Synthesis of Constrained and Cyclic Peptides

The conformational kink induced by the pseudoproline moiety can be exploited to facilitate the cyclization of linear peptides. This pre-organization of the peptide backbone into a turn-like structure can accelerate the cyclization reaction and improve the yield of the desired cyclic product. Furthermore, the temporary nature of the pseudoproline is advantageous; after successful cyclization, the oxazolidine ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions, restoring the native serine residue in the final cyclic peptide. This approach has been successfully applied to the synthesis of various cyclic peptides, including analogs of amylin.

| Application | Role of Fmoc-Ala-Ser(ψMe,MePro)-OH | Benefit |

| Peptide Cyclization | Induces a "kink" or turn-like conformation in the linear precursor | Accelerates cyclization reaction and improves yields |

| Fragment Condensation | C-terminal pseudoproline minimizes racemization during coupling of peptide fragments | Enhances the efficiency of convergent synthesis strategies |

Construction of Peptidomimetics with Tailored Conformations

Fmoc-Ala-Ser(ψMe,MePro)-OH and other pseudoproline dipeptides serve as proline isosteres, allowing for the modulation of a peptide's conformational properties. By mimicking the structure of proline, these building blocks can be used to introduce specific turns or to stabilize particular secondary structures in peptidomimetics. This is particularly useful in drug discovery, where precise control over the three-dimensional structure of a peptide is crucial for its biological activity. The ability to reversibly introduce a proline-like constraint offers a powerful method for designing bioactive molecules with refined physicochemical properties.

Application in Peptide Macrocyclization and Scaffold Design

The incorporation of pseudoproline dipeptides, such as Fmoc-Ala-Ser(ψMe,Mepro)-OH, is a powerful strategy in the design and synthesis of cyclic peptides and complex molecular scaffolds. The pseudoproline moiety induces a "kink" in the peptide backbone by favoring a cis-amide bond conformation. peptide.com This conformational constraint disrupts the formation of undesirable secondary structures like β-sheets, which can otherwise lead to aggregation and hinder synthetic efficiency. peptide.comchempep.com

This structure-disrupting capability is particularly advantageous for macrocyclization. By pre-organizing the linear peptide into a conformation amenable to ring closure, these dipeptides can significantly improve the efficiency and yield of cyclization reactions. peptide.com Research has demonstrated that incorporating a pseudoproline dipeptide can accelerate the on-resin cyclization of linear peptides. peptide.com This approach is valuable for creating conformationally defined cyclic peptides, which are of great interest in drug discovery due to their high affinity, selectivity, and stability.

Research in Therapeutic Peptide and Protein Design

Fmoc-Ala-Ser(ψMe,Mepro)-OH is a key building block in the development of therapeutic peptides and proteins. chemimpex.com Its use allows for chemical modifications that can enhance the drug-like properties of peptides, addressing inherent limitations such as poor stability and bioavailability. chemimpex.comvulcanchem.com

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The pseudoproline modification within Fmoc-Ala-Ser(ψMe,Mepro)-OH offers a strategy to enhance the proteolytic resistance of peptides. vulcanchem.com The rigid, proline-like structure of the oxazolidine ring sterically hinders the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage. This modification has been shown to significantly extend the half-life of bioactive peptides in human serum, a critical factor for developing effective therapeutics. vulcanchem.com

The incorporation of the Ser(ψMe,Mepro) moiety can significantly improve the pharmacokinetic profile of peptide drug candidates. chemimpex.comvulcanchem.com By enhancing stability against enzymatic degradation, this modification leads to a longer circulation half-life. For instance, the integration of Fmoc-Ala-Ser(ψMe,Mepro)-OH into a glucagon-like peptide-1 (GLP-1) analog at position 8 was reported to extend its half-life in human serum from 2.1 to 14.7 hours. vulcanchem.com This substantial increase in stability can translate to less frequent dosing regimens, improving patient compliance and therapeutic outcomes. vulcanchem.com The conformational constraint imposed by the pseudoproline can also lock the peptide into a bioactive conformation, potentially enhancing its binding affinity to its target receptor. chemimpex.com

Table 1: Comparative Bioactivity of Modified vs. Unmodified Peptides

| Peptide Sequence | α-Helix Content (%) | Proteolytic Half-Life (h) |

|---|---|---|

| GLP-1 (unmodified) | 28 | 2.1 |

| GLP-1 (ψMe,Mepro at Ser8) | 39 | 14.7 |

Data sourced from a 2024 study on GLP-1 analogs as cited in available research materials. vulcanchem.com

The unique properties conferred by Fmoc-Ala-Ser(ψMe,Mepro)-OH make it an invaluable tool for generating novel drug candidates. chemimpex.com Researchers utilize this compound in solid-phase peptide synthesis (SPPS) to create complex peptide structures, including peptidomimetics and cyclic peptides, that can target specific biological molecules with high precision. chempep.comchemimpex.com The ability to enhance stability and control conformation allows for the systematic optimization of peptide leads, facilitating the development of new therapeutics for a wide range of diseases. chemimpex.com

Contributions to Structural Biology and Mechanistic Studies

Beyond therapeutic applications, Fmoc-Ala-Ser(ψMe,Mepro)-OH contributes to fundamental research in structural biology. The ability to introduce specific conformational constraints into a peptide chain provides a method for studying the relationship between structure and function.

The pseudoproline modification can stabilize specific secondary structures, such as α-helices. vulcanchem.com NMR studies have shown that peptides incorporating this pseudoproline exhibit a significant increase in α-helical content compared to their unmodified counterparts. vulcanchem.com This stabilization is attributed to the oxazolidine ring's capacity to nucleate helical turns. vulcanchem.com Since many protein-protein interactions (PPIs) are mediated by helical domains, peptides designed with stabilized helices can be used as probes to study these interaction interfaces. By mimicking one of the interacting partners, these modified peptides can help elucidate the key residues and structural motifs involved in complex biological recognition events. vulcanchem.com

常见问题

Q. What is the role of Fmoc-Ala-Ser(yMe,Mepro)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a pseudoproline dipeptide designed to mitigate aggregation during SPPS by introducing a temporary β-turn structure. This reduces steric hindrance and improves coupling efficiency, particularly in sequences prone to β-sheet formation. The ψPro (pseudoproline) motif disrupts secondary structures, enabling synthesis of "difficult" peptides, such as those with multiple Ser/Thr residues or hydrophobic regions. For example, in synthesizing an hGH-derived peptide, incorporating this monomer at positions 9 and 13 allowed successful acylation of hindered residues like Arg(Pbf) .

Q. What are the recommended storage and handling protocols for this compound?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis. For solutions, use freshly prepared DMSO or acetic acid (1–5%) to avoid degradation. In vitro solubility is reported in water (10 mM), but in vivo applications may require co-solvents like PEG300 or Tween 80. Always wear PPE (gloves, goggles, lab coat) to minimize skin/eye contact, and handle waste under fume hoods due to potential sensitization risks .

Q. How can solubility challenges be addressed during experimental preparation?

For aqueous solubility, dissolve the compound in 1% acetic acid or dilute DMSO (≤5% v/v). If precipitation occurs, use sequential solvent addition:

Dissolve in DMSO (primary solvent).

Add PEG300 (10–20% v/v) to stabilize hydrophobic regions.

Incorporate Tween 80 (≤2% v/v) for emulsification.

Validate clarity at each step via HPLC or visual inspection. For in vivo studies, adjust formulations based on animal models (e.g., corn oil for oral administration) .

Advanced Research Questions

Q. How does this compound improve coupling efficiency with sterically hindered residues?

The ψPro motif enhances backbone flexibility, enabling access to hindered N-termini. In a study on hGH peptide synthesis, coupling Fmoc-Arg(Pbf)-OH after Fmoc-Ser(ψMe,Mepro)-OH achieved 86% efficiency using HATU/DIEA activation, compared to <50% with traditional DIC/OxymaPure. Dual coupling strategies (e.g., alternating HATU and DIC) are recommended for residues like Ile or Thr(tBu). Monitor via HPLC after each coupling step to detect truncations .

Q. What experimental design considerations are critical when incorporating pseudoprolines into SPPS?

Positioning : Insert ψPro motifs every 4–5 residues in aggregation-prone regions.

Resin selection : Use ChemMatrix® or Rink amide resins for improved swelling in DCM/DMF.

Deprotection : Cleave the ψPro motif with TFA/water (95:5) post-synthesis to regenerate Ser.

Validation : Confirm structural integrity via MALDI-TOF MS and compare retention times with theoretical HPLC profiles.

Note: Commercial availability of ψPro dipeptides (e.g., Fmoc-Arg(Pbf)-Ser(ψMe,Mepro)-OH) may limit protocol scalability .

Q. How can researchers address contradictory data in peptide purity assessments?

Contradictions often arise from incomplete ψPro cleavage or side reactions. To resolve:

Analytical cross-validation : Combine reverse-phase HPLC (C18 column, 0.1% TFA gradient) with ESI-MS to detect truncated sequences.

NMR analysis : Verify pseudoproline ring integrity via characteristic ¹H-NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups).

Control experiments : Synthesize a reference peptide without ψPro motifs to isolate aggregation-related impurities .

Q. What strategies prevent aggregation during elongation of Ser/Thr-rich peptides?

Hybrid motifs : Combine this compound with other pseudoprolines (e.g., Fmoc-Thr(ψMe,Mepro)-OH) at alternating positions.

Temperature modulation : Perform couplings at 4°C to reduce β-sheet propensity.

Co-solvents : Add 2–5% 2,2,2-trifluoroethanol (TFE) to disrupt hydrophobic interactions.

Resin loading : Limit substitution to ≤0.2 mmol/g to minimize interchain interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。